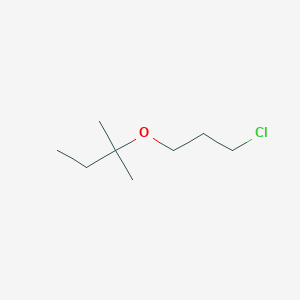
2-(3-Chloropropoxy)-2-methylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloropropoxy)-2-methylbutane is an organic compound with the molecular formula C8H17ClO. This compound is characterized by the presence of a chloropropoxy group attached to a methylbutane backbone. It is a versatile chemical used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropoxy)-2-methylbutane typically involves the reaction of 2-methylbutanol with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetonitrile. The product is then purified through distillation or recrystallization to obtain the desired compound in high yield .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography are employed to ensure the efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chloropropoxy)-2-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or alkenes.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 2-(3-hydroxypropoxy)-2-methylbutane.
Oxidation: Formation of 2-(3-chloropropoxy)-2-methylbutan-1-ol or 2-(3-chloropropoxy)-2-methylbutanone.
Reduction: Formation of 2-(3-propoxy)-2-methylbutane.
Aplicaciones Científicas De Investigación
2-(3-Chloropropoxy)-2-methylbutane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloropropoxy)-2-methylbutane involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropropoxy group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. This compound can also participate in signaling pathways by modulating the activity of key regulatory proteins .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Chloropropoxy)-2-methylpropane
- 2-(3-Chloropropoxy)-2-methylpentane
- 2-(3-Chloropropoxy)-2-methylhexane
Uniqueness
2-(3-Chloropropoxy)-2-methylbutane is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher stability and selectivity in its interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
171247-69-1 |
|---|---|
Fórmula molecular |
C8H17ClO |
Peso molecular |
164.67 g/mol |
Nombre IUPAC |
2-(3-chloropropoxy)-2-methylbutane |
InChI |
InChI=1S/C8H17ClO/c1-4-8(2,3)10-7-5-6-9/h4-7H2,1-3H3 |
Clave InChI |
SVZJAZVDSAINFO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)OCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


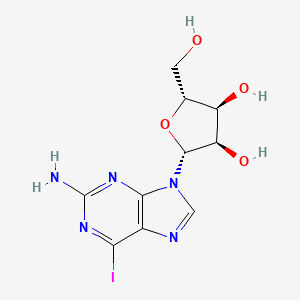


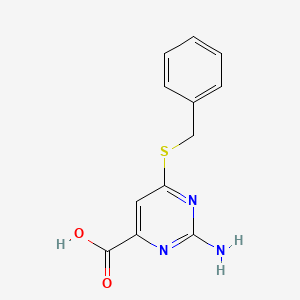
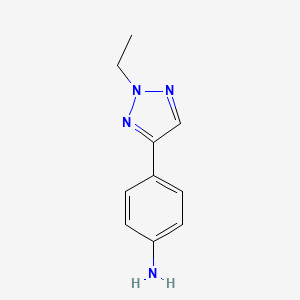
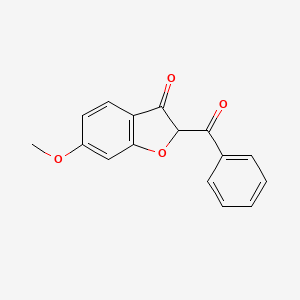

![2-[(4-Aminophenyl)methylsulfanyl]ethyl pyrimidine-5-carboxylate](/img/structure/B12920739.png)

![2-[(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl acetate](/img/structure/B12920748.png)
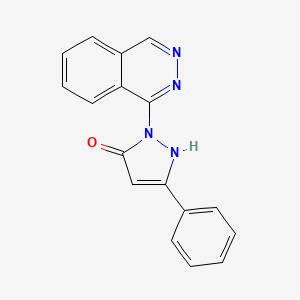
![5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B12920761.png)
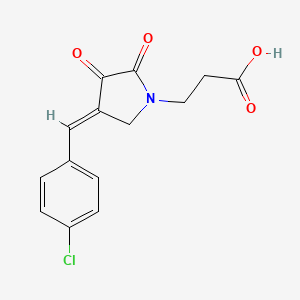
![3-Ethyltriazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B12920775.png)
